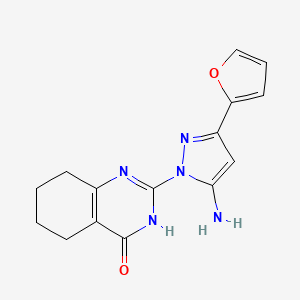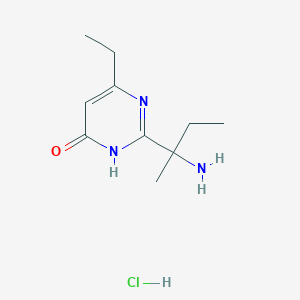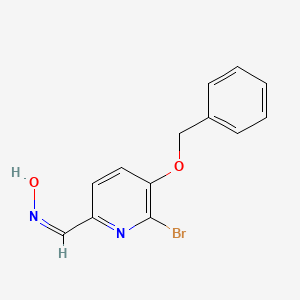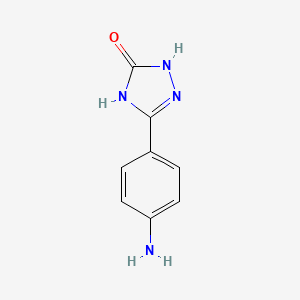
2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride
Descripción general
Descripción
“2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride” is a chemical compound with the molecular formula C5H8ClN7O . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C5H7N7O/c6-4-9-2-1 (3 (13)11-4)8-5 (10-2)12-7/h7H2, (H5,6,8,9,10,11,12,13) . The Canonical SMILES representation is C12=C (N=C (NC1=O)N)N=C (N2)NN . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 181.16 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 134 Ų .Aplicaciones Científicas De Investigación
Synthesis Methods
A novel strategy for synthesizing a variety of substituted purines, including compounds structurally similar to 2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride, was developed. This method involves annulation reactions starting from 5-aminoimidazole-4-carbonitriles, offering a rapid way to obtain a diverse array of purines (Bollier et al., 2018).
An efficient synthesis process for 6,9-disubstituted purin-8-ones has been established, involving a copper-catalyzed coupling/cyclization reaction with amines, followed by a microwave-assisted amination procedure. This method provides a viable approach for synthesizing compounds related to this compound (Zhong & Sun, 2010).
Chemical Transformations and Reactions
Research on 2-amino-9-benzyl-6-chloro-9H-purine highlighted its hydrolysis and alcoholysis reactions, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). Such studies provide insights into the behavior of similar purine compounds under different chemical conditions (Linn, McLean, & Kelley, 1994).
The use of phosphorus pentoxide in organic synthesis, particularly in the synthesis of 9-aryl-9H-purin-6-amines, offers a perspective on the potential reactivity and applications of related purine derivatives (El-bayouki, Nielsen, & Pedersen, 1985).
Structural Analysis and Molecular Docking
- A study on 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate using vibrational spectroscopy, molecular docking, and reactive site analysis provides valuable information on the structural and electronic properties of purine derivatives, which can be relevant for understanding the characteristics of this compound (Rizwana et al., 2020).
Mecanismo De Acción
Beyond the pharmaceutical realm, “2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride” finds its place as a valuable reagent in the world of chemical synthesis . Its distinct chemical properties and reactivity allow chemists to explore the creation of novel compounds with tailored characteristics .
Análisis Bioquímico
Biochemical Properties
2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability, reactivity, and overall biochemical behavior .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, potentially affecting the production of proteins and other cellular components. These effects can have significant implications for cell growth, differentiation, and overall function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound may affect gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical changes that affect its activity and potency. Long-term studies in vitro or in vivo can provide insights into its stability and any potential long-term effects on cellular function. Understanding these temporal effects is essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects. These threshold effects are important for determining the optimal dosage for research purposes. Animal studies can provide valuable information on the compound’s safety and efficacy at different dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It may interact with enzymes or cofactors that play a role in its metabolism. These interactions can affect the compound’s metabolic flux and the levels of metabolites produced. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its activity and function. These factors are essential for understanding the compound’s overall distribution and its potential effects on cellular processes .
Propiedades
IUPAC Name |
2-amino-8-hydrazinyl-1,7-dihydropurin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N7O.ClH/c6-4-9-2-1(3(13)11-4)8-5(10-2)12-7;/h7H2,(H5,6,8,9,10,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZKBYHPJHUAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384511.png)
![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)
![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)



![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)


![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)
![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)
